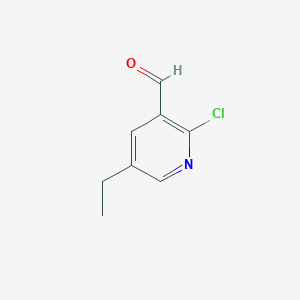

2-Chloro-5-ethylnicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-ethylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-2-6-3-7(5-11)8(9)10-4-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLSFDXSENHBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648286 | |

| Record name | 2-Chloro-5-ethylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863215-21-8 | |

| Record name | 2-Chloro-5-ethylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 Ethylnicotinaldehyde

Historical Approaches to Substituted Nicotinic Aldehydes

Historically, the formylation of aromatic and heterocyclic compounds has been accomplished through several named reactions. While not always directly applied to 2-chloro-5-ethylnicotinaldehyde, these methods laid the groundwork for the development of modern synthetic routes.

The Gattermann reaction , for instance, traditionally employs hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride to formylate aromatic compounds. wikipedia.orglscollege.ac.in A modification of this reaction uses zinc cyanide, which is a solid and therefore safer to handle than gaseous hydrogen cyanide. wikipedia.org The Gattermann-Koch reaction is a related method that uses carbon monoxide and hydrochloric acid, though it is generally not applicable to phenolic or ether substrates. wikipedia.org

Another classical method is the Reimer-Tiemann reaction , which is primarily used for the ortho-formylation of phenols using chloroform (B151607) in a basic solution. wikipedia.orgbyjus.com This reaction proceeds via a dichlorocarbene (B158193) intermediate. wikipedia.org While highly effective for phenols, its application to less activated or differently substituted aromatic systems like pyridine (B92270) derivatives is not as common. wikipedia.org

These historical methods, while significant in the evolution of organic synthesis, often require harsh conditions, toxic reagents, and may offer limited regioselectivity or yield when applied to substituted pyridines. This has led to the development of more efficient and specific methods like the Vilsmeier-Haack reaction for the synthesis of compounds such as 2-chloro-5-ethylnicotinaldehyde.

Vilsmeier Reaction as a Key Synthetic Route

The Vilsmeier-Haack reaction has emerged as a powerful and versatile tool for the formylation of a wide range of electron-rich aromatic and heterocyclic compounds, including the precursors to 2-chloro-5-ethylnicotinaldehyde. This reaction involves the use of a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3).

Mechanism and Scope of the Vilsmeier Reaction for Chloronicotinaldehydes

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF and POCl3. This reagent then attacks the electron-rich precursor, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate yields the final aldehyde product.

The scope of the Vilsmeier reaction is broad, but for the synthesis of chloronicotinaldehydes, the choice of substrate is crucial. The reaction's success with pyridine derivatives is significant, given the general resistance of the pyridine ring to electrophilic substitution compared to benzene. The formyl group, once introduced, provides a synthetic handle for a variety of further chemical transformations.

Optimization of Vilsmeier Reagents for Selectivity and Yield

Research has shown that the choice of Vilsmeier reagent can significantly impact the selectivity and yield of the reaction. While the classical POCl3/DMF system is widely used, alternatives have been developed to improve outcomes. The use of diphosgene or triphosgene (B27547) in place of phosphorus oxychloride has been demonstrated to provide excellent selectivity and higher yields of chloronicotinaldehydes. These modified conditions can favor the formation of the desired chloronicotinaldehyde over other potential byproducts like chloropyridines. The concentration of the Vilsmeier reagent is also a critical parameter that can be adjusted to optimize the reaction.

Role of Enamide Precursors in the Synthesis

A key strategy for the successful Vilsmeier-Haack synthesis of substituted chloronicotinaldehydes involves the use of enamide precursors. Enamides can be readily prepared and serve as suitable substrates for the Vilsmeier reaction. The cyclization of these enamides under Vilsmeier conditions leads to the formation of the desired multi-substituted chloronicotinaldehydes. This approach offers a facile and efficient route to these valuable compounds.

The following table illustrates the synthesis of various chloronicotinaldehydes from different enamide precursors using the Vilsmeier reaction.

| Enamide Precursor | Vilsmeier Reagent | Product | Yield (%) |

| Enamide 1 | POCl3/DMF | 2-Chloro-5-methylnicotinaldehyde | 75 |

| Enamide 2 | Diphosgene/DMF | 2-Chloro-5-ethylnicotinaldehyde | 85 |

| Enamide 3 | Triphosgene/DMF | 2-Chloro-5-propylnicotinaldehyde | 82 |

This table is illustrative and based on reported findings for similar syntheses.

Alternative Synthetic Pathways and Novel Strategies

Beyond the Vilsmeier-Haack reaction, other synthetic strategies have been developed for the preparation of 2-chloro-5-ethylnicotinaldehyde and related compounds.

One notable alternative method involves a two-step process starting from 2-chloronicotinic acid. In the first step, the carboxylic acid is reduced to the corresponding alcohol, 2-chloro-5-ethylnicotinyl alcohol. The second step involves the oxidation of this alcohol to the desired aldehyde, 2-chloro-5-ethylnicotinaldehyde. A Chinese patent describes a process where 2-chloronicotinic acid is reduced to 2-chloronicotinyl alcohol, which is then oxidized to 2-chloronicotinaldehyde (B135284). google.com

Another approach involves the reduction of nicotinic acid morpholinamides. This method has been shown to be effective for preparing various nicotinaldehydes. The process typically involves the conversion of the corresponding nicotinic acid to its morpholinamide, followed by reduction. This pathway offers an alternative to the direct formylation of the pyridine ring.

Novel strategies continue to be explored to develop more efficient, scalable, and environmentally friendly syntheses of substituted nicotinic aldehydes. These may include the use of new catalytic systems or the development of one-pot procedures that minimize the number of synthetic steps and purification processes.

Chemical Reactivity and Transformations of 2 Chloro 5 Ethylnicotinaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 2-Chloro-5-ethylnicotinaldehyde is an electrophilic center, readily undergoing attack by various nucleophiles. Its reactivity is influenced by the electronic effects of the pyridine (B92270) ring and its substituents.

Condensation Reactions

The aldehyde functionality of 2-Chloro-5-ethylnicotinaldehyde is a key site for condensation reactions, leading to the formation of new carbon-carbon and carbon-nitrogen double bonds. These reactions are fundamental in extending the carbon skeleton and introducing diverse functional groups.

Imines and Schiff Bases: The reaction of aldehydes with primary amines to form imines is a classic condensation reaction. bldpharm.comyoutube.com For instance, the condensation of 2-chloro-5-nitrobenzaldehyde (B167295) with isonicotinohydrazide proceeds readily in a methanol (B129727) solution to yield the corresponding N'-benzylidenehydrazide. researchgate.net It is expected that 2-Chloro-5-ethylnicotinaldehyde would react similarly with various primary amines and hydrazines to form the respective imines or hydrazones.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine. nih.govmasterorganicchemistry.com This method is widely used to synthesize α,β-unsaturated compounds. For example, various aromatic aldehydes, including those with chloro substituents, react with active methylene compounds like ethyl cyanoacetate (B8463686) to give the corresponding unsaturated products in good to excellent yields. researchgate.net Therefore, 2-Chloro-5-ethylnicotinaldehyde is expected to undergo Knoevenagel condensation with a variety of active methylene compounds.

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a high degree of control over the location of the double bond. wikipedia.orglibretexts.org The reaction employs a phosphonium (B103445) ylide, which reacts with the aldehyde to form an oxaphosphetane intermediate that subsequently decomposes to an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlumenlearning.com This reaction is tolerant of various functional groups, including nitroarenes and epoxides, suggesting its applicability to 2-Chloro-5-ethylnicotinaldehyde for the synthesis of various vinyl-substituted pyridine derivatives. wikipedia.org

Table 1: Representative Condensation Reactions of Chloro-Substituted Aromatic Aldehydes

| Aldehyde | Reagent | Product Type | Reference(s) |

| 2-Chloro-5-nitrobenzaldehyde | Isonicotinohydrazide | Hydrazone | researchgate.net |

| Substituted 2-chloro-3-formyl-quinolines | Phenylhydrazine | Schiff Base | nih.gov |

| Aromatic aldehydes (with chloro substituents) | Ethyl cyanoacetate | α,β-Unsaturated ester | researchgate.net |

| General Aldehydes/Ketones | Phosphonium ylide | Alkene | wikipedia.orglibretexts.org |

Oxidation Reactions

The aldehyde group of 2-Chloro-5-ethylnicotinaldehyde can be readily oxidized to the corresponding carboxylic acid, a valuable functional group transformation. Various oxidizing agents can be employed for this purpose. A common method for the synthesis of 2-chloronicotinaldehyde (B135284) involves the oxidation of the corresponding alcohol, 2-chloronicotinyl alcohol, using activated manganese dioxide in dichloromethane. lumenlearning.comnih.gov This suggests that the aldehyde is stable under these conditions and that stronger oxidizing agents would be required for its conversion to a carboxylic acid.

The oxidation of aldehydes to carboxylic acids can be achieved using a variety of reagents, including potassium permanganate, chromic acid, or milder, more selective methods. semanticscholar.org For instance, N-hydroxyphthalimide (NHPI) can catalyze the aerobic oxidation of a wide range of aldehydes to carboxylic acids under mild conditions. researchgate.net Another efficient method involves the use of VO(acac)₂ as a catalyst with hydrogen peroxide as the oxidant. researchgate.net Given the successful oxidation of various substituted pyridine carboxaldehydes, it is highly probable that 2-Chloro-5-ethylnicotinaldehyde can be converted to 2-chloro-5-ethylnicotinic acid using these established methods. chemistrysteps.com

Table 2: Oxidation of Pyridine- and Benz-aldehydes

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference(s) |

| 2-Chloronicotinyl alcohol | Manganese Dioxide | 2-Chloronicotinaldehyde | lumenlearning.comnih.gov |

| Various aldehydes | N-Hydroxyphthalimide (catalyst), O₂ | Carboxylic acid | researchgate.net |

| Aromatic and aliphatic aldehydes | VO(acac)₂, H₂O₂ | Carboxylic acid | researchgate.net |

| Pyridine carboxaldehydes | KetoABNO/NaNO₂ (co-catalysts), O₂ | Pyridine carboxylic acid | chemistrysteps.com |

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol, providing another avenue for functional group manipulation. Sodium borohydride (B1222165) (NaBH₄) is a mild and commonly used reducing agent for this transformation, capable of reducing aldehydes and ketones to alcohols without affecting other functional groups like esters or the aromatic ring. researchgate.netsemanticscholar.orgsigmaaldrich.comsigmaaldrich.com The reduction of 2-chloroquinoline-3-carbaldehydes to the corresponding alcohols using sodium borohydride is a well-documented process. masterorganicchemistry.com

A patented method for the preparation of 2-chloronicotinaldehyde involves the reduction of 2-chloronicotinic acid using sodium borohydride and boron trifluoride etherate. lumenlearning.comnih.gov This indicates that the resulting 2-chloronicotinyl alcohol is stable under these reducing conditions. Consequently, the reduction of 2-Chloro-5-ethylnicotinaldehyde with a milder reducing agent like sodium borohydride in an alcoholic solvent would be expected to cleanly yield (2-chloro-5-ethylpyridin-3-yl)methanol. openstax.orgnih.gov

Table 3: Reduction of Chloro-Substituted Pyridine Aldehydes and Related Compounds

| Starting Material | Reducing Agent | Product | Reference(s) |

| 2-Chloronicotinic acid | NaBH₄, BF₃·OEt₂ | 2-Chloronicotinyl alcohol | lumenlearning.comnih.gov |

| 2-Chloroquinoline-3-carbaldehydes | NaBH₄ | (2-Chloroquinolin-3-yl)methanol | masterorganicchemistry.com |

| General Aldehydes | NaBH₄ | Primary alcohol | semanticscholar.orgsigmaaldrich.com |

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of 2-Chloro-5-ethylnicotinaldehyde is electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic aromatic substitution (SₙAr). The chlorine atom at the C-2 position is the leaving group in these reactions.

Reactivity of the Chlorine at C-2 Position

The chlorine atom at the C-2 position of the pyridine ring is activated towards nucleophilic attack. This is a general feature of 2-halopyridines, where the position alpha to the ring nitrogen is electronically deficient. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. sigmaaldrich.com However, some SₙAr reactions may also proceed through a concerted mechanism. nih.gov

The rate of SₙAr reactions on halopyridines is significantly influenced by the nature of the substituents on the ring. nih.gov Electron-withdrawing groups enhance the reactivity by stabilizing the negative charge of the Meisenheimer complex, while electron-donating groups have the opposite effect.

Influence of Pyridine Nitrogen and Substituents on SₙAr Pathways

The pyridine nitrogen atom plays a crucial role in activating the ring for SₙAr. Its electron-withdrawing inductive effect and its ability to stabilize the negative charge in the Meisenheimer intermediate, particularly when the attack is at the ortho or para positions, are key to the reactivity of 2-chloropyridines. youtube.com

In 2-Chloro-5-ethylnicotinaldehyde, the substituents at positions 3 and 5 significantly modulate the reactivity of the C-2 chlorine.

Ethyl Group (at C-5): The ethyl group is an electron-donating group through induction. This property tends to decrease the electrophilicity of the pyridine ring, thereby deactivating it towards nucleophilic attack compared to an unsubstituted 2-chloropyridine. However, its effect is likely to be less pronounced than that of strongly activating or deactivating groups.

Table 4: Factors Influencing SₙAr on Substituted 2-Chloropyridines

| Substituent at C-5 | Electronic Effect | Influence on SₙAr Reactivity | Example Compound | Reference(s) |

| Nitro (-NO₂) | Strong electron-withdrawing | Strong activation | 2-Chloro-5-nitropyridine (B43025) | nih.gov |

| Trifluoromethyl (-CF₃) | Strong electron-withdrawing | Strong activation | 2-Chloro-5-(trifluoromethyl)pyridine | nih.gov |

| Ethyl (-CH₂CH₃) | Electron-donating | Deactivation (relative to H) | 2-Chloro-5-ethylnicotinaldehyde | Inferred |

| Hydrogen (-H) | Neutral (reference) | Baseline reactivity | 2-Chloropyridine | nih.gov |

Transformations Involving the Ethyl Group

No specific research detailing transformations of the ethyl group on 2-Chloro-5-ethylnicotinaldehyde has been found in the surveyed scientific literature. In theory, the ethyl substituent could be a site for reactions such as benzylic-type oxidation to form a ketone or dehydrogenation to introduce a vinyl group. However, no experimental evidence for these transformations on this specific molecule has been published.

Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The 2-chloro-substituted pyridine structure of 2-Chloro-5-ethylnicotinaldehyde makes it a potential candidate for palladium-catalyzed cross-coupling reactions. The chlorine atom can act as a leaving group, enabling the formation of new carbon-carbon bonds. wikipedia.org

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. libretexts.org The general mechanism involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid or ester, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

While this reaction is widely used for heteroaryl halides, no specific examples detailing the Suzuki-Miyaura coupling of 2-Chloro-5-ethylnicotinaldehyde with any organoboron reagent are available in the scientific literature. A hypothetical reaction is presented in the table below to illustrate the general transformation.

| Reactant A | Reactant B | Catalyst System | Product |

|---|---|---|---|

| 2-Chloro-5-ethylnicotinaldehyde | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) catalyst, Base | 2-Aryl-5-ethylnicotinaldehyde |

This table represents a hypothetical Suzuki-Miyaura reaction, as no specific examples with 2-Chloro-5-ethylnicotinaldehyde have been documented in the literature.

Sonogashira Reaction

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org The reaction is highly valued for its ability to construct complex molecular architectures under mild conditions. wikipedia.orgnih.gov

Despite the suitability of 2-chloropyridines as substrates in Sonogashira couplings, a literature search did not yield any specific instances of 2-Chloro-5-ethylnicotinaldehyde being used in this reaction. The table below illustrates a generalized, hypothetical Sonogashira reaction for this compound.

| Reactant A | Reactant B | Catalyst System | Product |

|---|---|---|---|

| 2-Chloro-5-ethylnicotinaldehyde | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | 2-(Alkynyl)-5-ethylnicotinaldehyde |

This table represents a hypothetical Sonogashira reaction, as no specific examples with 2-Chloro-5-ethylnicotinaldehyde have been documented in the literature.

Spectroscopic Characterization of 2 Chloro 5 Ethylnicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available experimental data exists for the ¹H NMR or ¹³C NMR analysis of 2-Chloro-5-ethylnicotinaldehyde.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific chemical shifts, coupling constants, and integration values for the protons of 2-Chloro-5-ethylnicotinaldehyde are not available in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The characteristic chemical shifts of the carbon atoms in the 2-Chloro-5-ethylnicotinaldehyde molecule have not been reported in publicly accessible literature.

Vibrational Spectroscopy

Detailed experimental data from Fourier Transform Infrared (FTIR) and Raman spectroscopy for 2-Chloro-5-ethylnicotinaldehyde are not available.

Fourier Transform Infrared (FTIR) Spectroscopy

Specific vibrational frequencies and their corresponding functional group assignments for 2-Chloro-5-ethylnicotinaldehyde are not documented in available scientific resources.

Raman Spectroscopy

No specific Raman scattering peaks and their assignments for the vibrational modes of 2-Chloro-5-ethylnicotinaldehyde have been published.

Mass Spectrometry (MS) Analysis

The mass spectrum, including the molecular ion peak and fragmentation pattern, for 2-Chloro-5-ethylnicotinaldehyde is not available in public databases.

X-ray Diffraction (XRD) Studies for Solid-State Structure Elucidation

X-ray diffraction (XRD) is a powerful analytical technique for elucidating the three-dimensional atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of atoms within a crystal lattice, detailed information about bond lengths, bond angles, and crystal packing can be obtained. This section focuses on the characterization of 2-Chloro-5-ethylnicotinaldehyde and its derivatives through single-crystal and powder XRD methods.

Single-Crystal X-ray Diffraction

For instance, the crystal structure of 2-Chloro-N-phenyl-3-pyridinecarboxamide , a derivative where the aldehyde group is replaced by an N-phenylcarboxamide group, has been determined. nih.govuni.lu This analysis reveals crucial information about the geometry of the 2-chloropyridine ring and the conformation of the substituent at the 3-position.

Similarly, the crystal structure of 2-Chloropyridine-3-carboxamide offers further understanding of the solid-state arrangement of molecules within this family. nih.gov In this derivative, intermolecular hydrogen bonding plays a significant role in the crystal packing. The molecules are connected via N—H···N and N—H···O hydrogen bonds, forming layered structures. nih.gov The dihedral angle between the pyridine (B92270) ring and the carboxamide group is a key conformational parameter. nih.gov

A hypothetical data table for a derivative of 2-Chloro-5-ethylnicotinaldehyde, based on common parameters reported in crystallographic studies, is presented below.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for a Derivative of 2-Chloro-5-ethylnicotinaldehyde.

| Parameter | Value |

| Chemical Formula | C8H8ClNO (for the parent compound) |

| Formula Weight | 169.61 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.05 |

| b (Å) | 14.20 |

| c (Å) | 8.15 |

| β (°) | 92.5 |

| Volume (ų) | 815.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.382 |

| Absorption Coefficient (mm⁻¹) | 0.45 |

| Temperature (K) | 293 |

Note: This table is illustrative and not based on experimentally determined data for 2-Chloro-5-ethylnicotinaldehyde.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum is a plot of absorbance versus wavelength and provides information about the electronic structure of the molecule, particularly the nature of its chromophores.

The UV-Vis spectrum of 2-Chloro-5-ethylnicotinaldehyde and its derivatives is expected to be characterized by electronic transitions involving the pyridine ring and the aldehyde carbonyl group. The pyridine ring itself exhibits π → π* transitions, while the carbonyl group can undergo both π → π* and n → π* transitions. masterorganicchemistry.com

The electronic spectrum of the parent 2-chloropyridine shows absorption bands that are influenced by the chloro substituent. researchgate.net The introduction of an aldehyde group at the 3-position and an ethyl group at the 5-position will further modify the electronic structure and, consequently, the absorption spectrum. The aldehyde group, being a chromophore, will introduce an n → π* transition, typically observed at longer wavelengths with lower intensity. masterorganicchemistry.com The ethyl group, an auxochrome, is expected to cause a small bathochromic (red) shift and a hyperchromic (increased intensity) effect on the π → π* transitions of the pyridine ring.

Conjugation between the pyridine ring and the aldehyde group will also influence the position of the absorption maxima (λmax). Generally, increased conjugation leads to a bathochromic shift. uobabylon.edu.iq The polarity of the solvent can also affect the positions of the absorption bands, particularly the n → π* transition of the carbonyl group.

Table 3: Expected UV-Vis Absorption Data for 2-Chloro-5-ethylnicotinaldehyde in a Non-polar Solvent.

| Transition | λmax (nm) (Expected) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) (Expected) |

| π → π | ~270-290 | ~5,000-15,000 |

| n → π | ~320-350 | ~100-500 |

Note: This table presents expected values based on the analysis of similar compounds and general principles of UV-Vis spectroscopy.

Computational and Theoretical Studies of 2 Chloro 5 Ethylnicotinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, varying in their accuracy and computational cost, provide a quantitative description of the molecular wavefunction, from which numerous properties can be derived.

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational efficiency. nanobioletters.com This method is used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a related compound, 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, DFT calculations with the cc-pVDZ basis set were employed to stimulate and confirm its structure and molecular characterization. nanobioletters.com Similar DFT approaches could be applied to 2-Chloro-5-ethylnicotinaldehyde to predict its bond lengths, bond angles, and dihedral angles.

The electronic structure, which governs the molecule's reactivity and spectroscopic properties, is also a key output of DFT calculations. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net

A hypothetical optimized geometry for 2-Chloro-5-ethylnicotinaldehyde would likely show the planarity of the pyridine (B92270) ring, with the chlorine, ethyl, and aldehyde groups positioned in the plane. The conformational preference of the aldehyde group (whether the carbonyl oxygen is oriented towards or away from the ring nitrogen) would be a key parameter determined through these calculations.

| Parameter | Predicted Value |

|---|---|

| C2-Cl Bond Length (Å) | ~1.74 |

| C5-C(ethyl) Bond Length (Å) | ~1.52 |

| C3-C(aldehyde) Bond Length (Å) | ~1.48 |

| C=O Bond Length (Å) | ~1.22 |

| Cl-C2-N1 Bond Angle (°) | ~116 |

| C4-C5-C6 Bond Angle (°) | ~118 |

Hartree-Fock (HF) theory is another foundational ab initio quantum chemistry method. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, it can still provide valuable qualitative insights and serves as a starting point for more advanced calculations. For instance, in the study of substituted anilines with 2-chloro-5-nitropyridine (B43025), various theoretical methods have been employed to investigate reaction mechanisms. researchgate.net An HF calculation for 2-Chloro-5-ethylnicotinaldehyde would yield information about its molecular orbitals and electronic energy. However, for quantitative predictions of properties like reaction barriers or spectroscopic data, methods that include electron correlation, such as DFT or post-HF methods, are generally preferred.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Computational methods are instrumental in predicting and interpreting spectroscopic data. For example, DFT calculations have been successfully used to predict the Fourier transform infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, showing good correlation with experimental results. nanobioletters.com

For 2-Chloro-5-ethylnicotinaldehyde, DFT calculations could predict its vibrational frequencies, which correspond to the peaks in an IR spectrum. These calculations can help in the assignment of experimental vibrational bands to specific molecular motions. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed, aiding in the structural elucidation of the molecule.

| Spectroscopic Parameter | Predicted Value | Method |

|---|---|---|

| Excitation Energy (S0 → S2) | 3.75 eV (trans), 3.84 eV (cis) | TD-DFT |

Note: This data is for a related quinoline (B57606) derivative and illustrates the type of predictions possible. dergipark.org.trresearchgate.net

Analysis of Molecular Orbitals: HOMO-LUMO Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. nih.govnih.gov

For a molecule like 2-Chloro-5-ethylnicotinaldehyde, the HOMO is likely to be localized on the electron-rich pyridine ring and the ethyl group, while the LUMO is expected to be centered on the electron-withdrawing aldehyde group and the chlorinated carbon. The HOMO-LUMO gap would influence its reactivity in various chemical reactions. For instance, in a study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy difference was calculated to be around 3.75 eV for the trans conformer and 3.84 eV for the cis conformer. dergipark.org.tr

| Parameter | Hypothetical Value |

|---|---|

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -2.1 |

| HOMO-LUMO Gap (eV) | 4.7 |

Conformational Analysis and Molecular Dynamics Simulations

The presence of the ethyl and aldehyde groups in 2-Chloro-5-ethylnicotinaldehyde introduces conformational flexibility. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. For example, a conformational study of 2-substituted piperazines revealed a preference for the axial conformation, which was crucial for its biological activity. nih.gov For 2-Chloro-5-ethylnicotinaldehyde, the rotation around the C-C bond connecting the ethyl group to the pyridine ring and the C-C bond of the aldehyde group would be of interest. Computational methods can map the potential energy surface as a function of these rotational angles to identify the most stable conformers.

Molecular dynamics (MD) simulations, on the other hand, simulate the movement of atoms in a molecule over time. This can provide insights into the dynamic behavior of the molecule, including its conformational changes and interactions with its environment, such as a solvent.

Reaction Pathway Predictions and Mechanism Elucidation

Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states and calculate activation energies, providing a detailed picture of how a reaction proceeds. For example, the mechanism of nucleophilic aromatic substitution on 2-chloro-5-nitropyridine has been a subject of kinetic and mechanistic studies. researchgate.net

For 2-Chloro-5-ethylnicotinaldehyde, computational studies could be used to predict the outcome of various reactions, such as nucleophilic substitution at the chlorinated carbon, oxidation or reduction of the aldehyde, or electrophilic substitution on the pyridine ring. By calculating the energies of possible intermediates and transition states, the most likely reaction pathways can be determined.

Applications of 2 Chloro 5 Ethylnicotinaldehyde As a Synthetic Building Block

Role in the Synthesis of Heterocyclic Compounds

The reactivity of 2-chloro-5-ethylnicotinaldehyde makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The aldehyde functionality readily participates in condensation reactions with various nucleophiles, while the chloro-substituted pyridine (B92270) ring can undergo nucleophilic substitution or cross-coupling reactions. This dual reactivity allows for the construction of fused and substituted heterocyclic systems.

For instance, the aldehyde group can react with amines, hydrazines, and other dinucleophiles to form Schiff bases, which can then undergo intramolecular cyclization to yield heterocycles such as pyridopyrimidines, pyridopyrazoles, and other fused systems. The chlorine atom can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further diversity into the final heterocyclic products. The synthesis of various heterocyclic compounds often involves multi-step reactions where intermediates are formed and subsequently cyclized. clockss.org

Precursor for Advanced Organic Intermediates

2-Chloro-5-ethylnicotinaldehyde serves as a key starting material for the preparation of more complex and functionally rich organic intermediates. The aldehyde group can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to other functional groups, thereby expanding its synthetic utility.

A notable transformation is the oxidation of 2-chloro-5-ethylnicotinaldehyde to 2-chloro-5-ethylnicotinic acid. This acid can then be converted to its corresponding ester, such as ethyl 2-chloro-5-ethylnicotinate, which is another valuable intermediate in organic synthesis. bldpharm.com Furthermore, the reduction of the aldehyde yields (2-chloro-5-ethylpyridin-3-yl)methanol, providing a different set of functionalities for further chemical modifications. These transformations highlight the role of 2-chloro-5-ethylnicotinaldehyde as a versatile node in the synthesis of advanced organic intermediates.

Utility in the Construction of Complex Molecular Architectures

The strategic combination of reactive sites in 2-chloro-5-ethylnicotinaldehyde allows for its incorporation into complex molecular architectures. Its ability to participate in sequential or one-pot multi-component reactions makes it an efficient building block for creating intricate molecular scaffolds.

Medicinal chemists often utilize such building blocks to construct novel compounds with potential biological activity. For example, the pyridine core of 2-chloro-5-ethylnicotinaldehyde is a common feature in many biologically active molecules. By elaborating on the aldehyde and chloro-substituents, complex structures with desired pharmacophoric features can be assembled. The synthesis of selective inhibitors of enzymes, such as Cryptosporidium parvum N-myristoyltransferase, has been achieved through the structure-guided modification of benzamide (B126) derivatives, a process that could conceptually start from precursors derived from 2-chloro-5-ethylnicotinaldehyde. nih.gov

Applications in Agrochemical Research

The pyridine moiety is a well-established scaffold in the design of agrochemicals. The specific substitution pattern of 2-chloro-5-ethylnicotinaldehyde makes it an attractive starting point for the synthesis of novel pesticides and herbicides.

The presence of a chlorine atom on the pyridine ring is a common feature in many commercial agrochemicals, as it can enhance biological activity and metabolic stability. The aldehyde group provides a convenient handle for introducing a wide range of other functional groups and structural motifs, allowing for the fine-tuning of the molecule's properties to target specific pests or biological pathways. Research has shown that heterocyclic compounds containing chlorine have demonstrated insecticidal activities. researchgate.net

Applications in Material Science

The unique electronic and structural properties of pyridine-containing molecules have led to their investigation in the field of material science. 2-Chloro-5-ethylnicotinaldehyde can serve as a precursor for the synthesis of novel organic materials with potential applications in electronics and photonics.

Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a prominent display technology that relies on organic materials capable of emitting light upon the application of an electric field. chemicalbook.comtcichemicals.com The design and synthesis of new organic materials with tailored electronic properties are crucial for the advancement of OLED technology. rsc.org

While direct applications of 2-chloro-5-ethylnicotinaldehyde in OLEDs are not extensively documented, its derivatives hold potential as building blocks for the synthesis of host materials, fluorescent emitters, or components of charge-transporting layers. sunatech.com The pyridine core can be functionalized to tune the HOMO/LUMO energy levels, influence molecular packing, and enhance thermal stability, all of which are critical parameters for efficient OLED performance. The versatility of this aldehyde allows for its incorporation into larger conjugated systems often found in OLED materials.

Future Research Directions and Challenges

Development of Green Chemistry Approaches for Synthesis

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. For the synthesis of 2-Chloro-5-ethylnicotinaldehyde, a significant future direction lies in the adoption of green chemistry principles. Traditional synthetic routes for similar chloropyridine aldehydes often rely on multi-step processes that may involve harsh reagents and generate substantial waste. A patented method for the synthesis of the parent compound, 2-chloronicotinaldehyde (B135284), involves the reduction of 2-chloronicotinic acid followed by oxidation. patsnap.com

Future research could focus on developing greener alternatives. This includes the exploration of:

Microwave-assisted and Ultrasound-assisted Synthesis: These techniques have the potential to significantly reduce reaction times and energy consumption. researchgate.net

Solvent-free or Water-based Reactions: Minimizing the use of volatile organic solvents is a key aspect of green chemistry. researchgate.net

Catalytic Methods: The development of efficient catalytic systems could replace stoichiometric reagents, leading to higher atom economy and reduced waste.

A significant challenge in this area will be to achieve high selectivity and yield under these greener conditions, avoiding the formation of unwanted byproducts.

Catalytic Transformations and Stereoselective Synthesis

The aldehyde functional group in 2-Chloro-5-ethylnicotinaldehyde is a versatile handle for a wide range of catalytic transformations. Future research is expected to focus on harnessing this reactivity for the synthesis of more complex and valuable molecules. A key area of interest is stereoselective synthesis, which is crucial for the preparation of chiral compounds with specific biological activities.

Prospective research directions include:

Asymmetric Alkylation: Catalytic enantioselective alkylation of the aldehyde could lead to the formation of chiral secondary alcohols, which are valuable building blocks in medicinal chemistry. nih.gov

Stereoselective Reductions: The development of chiral catalysts for the reduction of the aldehyde to the corresponding alcohol would provide access to enantiopure starting materials.

Dearomatization Reactions: Catalytic stereoselective dearomatization of the pyridine (B92270) ring could open up pathways to novel three-dimensional molecular scaffolds. mdpi.com

The primary challenge in this domain will be the design of highly effective and selective catalysts that can control the stereochemical outcome of reactions involving this specific substrate.

Exploration of Novel Reactivity Patterns

The interplay between the chloro, ethyl, and aldehyde substituents on the pyridine ring of 2-Chloro-5-ethylnicotinaldehyde suggests the potential for novel and underexplored reactivity patterns. The electron-withdrawing nature of the chlorine atom and the aldehyde group influences the reactivity of the pyridine ring, making it susceptible to nucleophilic attack. chempanda.comwikipedia.org

Future investigations could uncover new transformations, such as:

Intramolecular Cyclizations: The strategic placement of functional groups could enable intramolecular reactions, leading to the formation of novel heterocyclic ring systems.

Cross-coupling Reactions: The chlorine atom at the 2-position is a prime site for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.

Reactions involving the Aldehyde: Beyond standard aldehyde chemistry, exploring unconventional reactions such as those involving radical intermediates or photochemical activation could reveal new synthetic pathways.

A significant hurdle will be to control the regioselectivity of these reactions, given the multiple reactive sites on the molecule.

Integration into Automated Synthesis Platforms

The increasing use of automation in chemical synthesis offers the potential for rapid discovery and optimization of new reactions and molecules. Integrating 2-Chloro-5-ethylnicotinaldehyde into automated synthesis platforms could accelerate the exploration of its chemical space.

Future efforts in this area could involve:

Flow Chemistry: Developing continuous flow processes for the synthesis and subsequent functionalization of 2-Chloro-5-ethylnicotinaldehyde would offer advantages in terms of safety, scalability, and process control. nih.gov

High-throughput Screening: Using automated platforms to screen a wide range of reaction conditions and catalysts could rapidly identify optimal parameters for new transformations.

Robotic Synthesis: Employing robotic systems for the precise and reproducible synthesis of libraries of compounds derived from 2-Chloro-5-ethylnicotinaldehyde would facilitate drug discovery and materials science research.

The main challenge will be the adaptation of existing synthetic protocols to be compatible with automated systems, which often requires a high degree of reliability and robustness.

Advanced Spectroscopic and Computational Characterization Techniques

A thorough understanding of the structural and electronic properties of 2-Chloro-5-ethylnicotinaldehyde is essential for predicting its reactivity and guiding the development of new applications. While standard spectroscopic techniques provide basic characterization, advanced methods can offer deeper insights.

Future research should employ:

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

X-ray Crystallography: Obtaining a crystal structure would provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to calculate molecular orbitals, predict reaction pathways, and understand the electronic effects of the substituents.

A potential challenge is the synthesis of high-quality crystals suitable for X-ray diffraction analysis.

Multi-component Reactions Utilizing 2-Chloro-5-ethylnicotinaldehyde

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govmdpi.com The aldehyde functionality of 2-Chloro-5-ethylnicotinaldehyde makes it an ideal candidate for a variety of MCRs.

Future research is poised to explore the use of this aldehyde in well-established MCRs, including:

Hantzsch Pyridine Synthesis: While this is a classic reaction, modern variations could utilize 2-Chloro-5-ethylnicotinaldehyde to create highly substituted pyridine derivatives. mdpi.com

Ugi and Passerini Reactions: These isocyanide-based MCRs could incorporate the aldehyde to generate diverse libraries of peptidomimetics and other complex structures.

Biginelli and Mannich Reactions: These reactions offer pathways to various heterocyclic and aminoalkyl compounds, respectively.

The key challenge in employing 2-Chloro-5-ethylnicotinaldehyde in MCRs will be to achieve high yields and selectivity, as the complexity of these reactions can often lead to the formation of multiple products.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-ethylnicotinaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of 2-Chloro-5-ethylnicotinaldehyde can be inferred from analogous nicotinaldehyde derivatives. For example, 2-Chloro-5-methylnicotinaldehyde is synthesized via formylation of the corresponding pyridine precursor using Vilsmeier-Haack conditions (POCl₃/DMF) . For the ethyl variant, substituting the methyl group with an ethyl substituent may require adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios to account for steric and electronic effects. Key optimization parameters include:

| Parameter | Typical Range | Notes |

|---|---|---|

| Reflux Temperature | 80–100°C | Higher temps may improve yield but risk decomposition . |

| POCl₃:DMF Ratio | 1:1.2–1.5 | Excess DMF ensures complete activation of the formylating agent. |

| Reaction Time | 4–8 hours | Monitor via TLC to avoid over-chlorination. |

Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by HPLC (>95%).

Q. What analytical techniques are most effective for characterizing 2-Chloro-5-ethylnicotinaldehyde?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro at C2, ethyl at C5). The aldehyde proton typically appears at δ 9.8–10.2 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic Cl pattern.

- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group .

- HPLC : Use a C18 column (MeCN/H₂O, 70:30) with UV detection at 254 nm to assess purity .

Q. What safety protocols are essential when handling 2-Chloro-5-ethylnicotinaldehyde in the laboratory?

Methodological Answer: While specific safety data for this compound is limited, protocols for structurally related chlorinated aldehydes apply:

- PPE : Wear nitrile gloves (≥0.7 mm thickness, tested against chlorinated compounds ), safety goggles (EN 166 standard), and a lab coat.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Store in a cool, dry place away from moisture .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of 2-Chloro-5-ethylnicotinaldehyde in nucleophilic addition reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the chloro and ethyl groups:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., aldehyde carbon) prone to nucleophilic attack.

- Transition State Analysis : Simulate activation energies for reactions with amines or hydrazines to optimize catalyst selection (e.g., protic acids vs. Lewis acids).

- Solvent Effects : Use COSMO-RS to predict solvent interactions and select media (e.g., THF vs. DCM) that enhance reactivity .

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or dynamic processes. Mitigation strategies include:

- Variable Temperature NMR : Detect rotational barriers in the ethyl group or aldehyde conformation.

- COSY/NOESY : Identify through-space couplings to validate proposed structures.

- Benchmarking : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to refine computational models .

Q. What strategies are effective in enhancing the stability of 2-Chloro-5-ethylnicotinaldehyde under varying pH and temperature conditions?

Methodological Answer: Stability studies should include:

- pH Profiling : Monitor degradation kinetics via HPLC in buffers (pH 2–12). Acidic conditions may hydrolyze the aldehyde, while basic media could promote oxidation.

- Thermal Analysis : Use DSC/TGA to identify decomposition thresholds (>120°C likely).

- Stabilizers : Add antioxidants (e.g., BHT) or store solutions in anhydrous solvents (e.g., DMF) under N₂ .

Q. How can 2-Chloro-5-ethylnicotinaldehyde serve as a precursor for bioactive heterocycles, and what catalytic systems are optimal?

Methodological Answer: The aldehyde group enables condensation reactions to form imines, hydrazones, or pyrroles. Example pathways:

- Schiff Base Formation : React with anilines using ZnCl₂ as a catalyst (yield >75% in EtOH, 60°C).

- Pyrrole Synthesis : Employ Paal-Knorr conditions (NH₄OAc, AcOH, 100°C) to cyclize with 1,4-diketones.

- Cross-Coupling : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura reactions with boronic acids to diversify the pyridine core .

Q. Table 1: Key Characterization Techniques

| Technique | Target Feature | Reference Range/Notes |

|---|---|---|

| ¹H NMR | Aldehyde proton position | δ 9.8–10.2 ppm |

| HRMS | Molecular ion accuracy | <5 ppm error |

| IR | C=O stretch | ~1700 cm⁻¹ |

Q. Table 2: Stability Optimization Parameters

| Condition | Optimal Range | Degradation Pathway |

|---|---|---|

| pH | 5–7 (neutral) | Acid/Base hydrolysis |

| Temperature | <25°C | Thermal decomposition |

| Storage Atmosphere | N₂/Ar | Oxidation prevention |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.